molecular formula C9H6ClN3O3 B1351246 5-(Chloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole CAS No. 6595-78-4

5-(Chloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

Cat. No. B1351246
CAS RN: 6595-78-4
M. Wt: 239.61 g/mol
InChI Key: QJMVUDOJNDEBTE-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole (CMNO) is a synthetic compound that has been the focus of numerous scientific studies. This molecule has been studied for its potential applications in various fields, including organic synthesis, drug design, and biochemistry.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of S-substituted Derivatives : Research has shown the synthesis of S-substituted derivatives from 3-nitrobenzoic acid, leading to compounds with significant antibacterial activity against both gram-negative and gram-positive bacteria. This indicates the potential of 5-(Chloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole derivatives for medicinal applications (Aziz‐ur‐Rehman et al., 2013).

  • Multifunctional Synthon for Synthesis : The compound has been identified as a multifunctional synthon for synthesizing 1,2,5-oxadiazole derivatives, highlighting its versatility in organic synthesis. Its reactivity with various nucleophilic reagents and the potential for transformation of the oxadiazole ring were explored, demonstrating its utility in the development of novel chemical entities (Stepanov et al., 2019).

Applications in Material Science

  • Corrosion Inhibition : Oxadiazole derivatives have been evaluated as corrosion inhibitors for mild steel in acidic environments. The high inhibition efficiency suggests their potential application in protecting metals against corrosion, contributing to the durability of materials in industrial applications (Kalia et al., 2020).

Chemical Transformations

  • Non-reductive Decyanation Pathway : The reaction of 5-(chloromethyl)-3-substituted-phenyl-1,2,4-oxadiazoles with KCN has led to the discovery of a novel decyanation process. This process enables the transformation of trisubstituted acetonitriles into alkanes, opening new avenues for synthetic organic chemistry (Sağırlı & Dürüst, 2018).

Antimicrobial Activity

  • Synthesis and Antibacterial Activity : Novel derivatives synthesized from 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole have shown significant antibacterial activity, particularly against Bacillus subtilis and Staphylococcus aureus. This suggests the potential of these compounds in developing new antibacterial agents (Rai et al., 2010).

properties

IUPAC Name

5-(chloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O3/c10-5-8-11-9(12-16-8)6-2-1-3-7(4-6)13(14)15/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJMVUDOJNDEBTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383937
Record name 5-(chloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6595-78-4
Record name 5-(chloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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